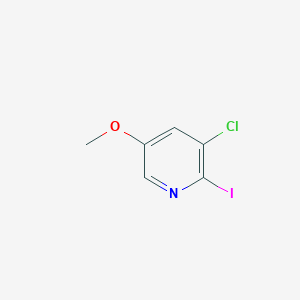

3-Chloro-2-iodo-5-methoxypyridine

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) and carbon NMR (¹³C NMR) provide critical insights into the electronic environment of the molecule. For this compound:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key IR absorption bands include:

- C-I Stretch : Weak to medium intensity at 500–600 cm⁻¹ .

- C-Cl Stretch : Medium intensity at 550–750 cm⁻¹ .

- C-O Stretch (methoxy): Strong band at 1250–1050 cm⁻¹ .

Table 2: Characteristic IR Bands

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-I Stretch | 500–600 | Medium |

| C-Cl Stretch | 550–750 | Medium |

| C-O Stretch (OCH₃) | 1050–1250 | Strong |

| Aromatic C-H Bend | 700–900 | Weak |

Mass Spectrometry (MS)

The mass spectrum typically exhibits:

- Molecular Ion Peak : At m/z 269.46 ([M]⁺), consistent with the molecular weight.

- Fragment Ions :

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remains limited in publicly available databases. However, analogous halogenated pyridines exhibit planar aromatic rings with bond lengths and angles consistent with sp² hybridization. Key structural features inferred from related compounds include:

- Bond Lengths :

- C-I bond: ~2.09–2.15 Å (longer than C-Cl due to iodine’s larger atomic radius).

- C-Cl bond: ~1.73–1.77 Å .

- Dihedral Angles :

Table 3: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| C-I Bond Length | 2.12 Å |

| C-Cl Bond Length | 1.75 Å |

| C-O Bond Length (OCH₃) | 1.43 Å |

| Ring Planarity | < 0.1 Å deviation |

Conformational analysis via computational methods (e.g., density functional theory) predicts minimal steric hindrance between substituents, favoring a planar or near-planar arrangement to maximize aromatic stabilization.

属性

分子式 |

C6H5ClINO |

|---|---|

分子量 |

269.47 g/mol |

IUPAC 名称 |

3-chloro-2-iodo-5-methoxypyridine |

InChI |

InChI=1S/C6H5ClINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |

InChI 键 |

NKJJWJJLYBMGQJ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(N=C1)I)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-5-methoxypyridine can be achieved through various methods. One common approach involves the halogenation of 2-methoxypyridine derivatives. For instance, a typical synthetic route may include the chlorination of 2-methoxypyridine followed by iodination. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine (I2) in the presence of a suitable catalyst for iodination .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

化学反应分析

Types of Reactions

3-Chloro-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学研究应用

3-Chloro-2-iodo-5-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

作用机制

The mechanism of action of 3-Chloro-2-iodo-5-methoxypyridine involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic action of palladium, facilitating the synthesis of biaryl compounds .

相似化合物的比较

Substituent Positioning and Functional Group Analysis

The substituent positions and functional group combinations significantly impact reactivity and applications. Below is a comparative analysis of key analogues:

Physical Properties and Stability

- Melting Points : 2-Chloro-5-iodopyridine has a documented melting point of 99°C, attributed to its planar structure and halogen interactions. The target compound’s melting point is unreported but likely higher due to increased molecular weight and substituent complexity .

- Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar derivatives like 3-iodo-2-methoxy-5-methylpyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。